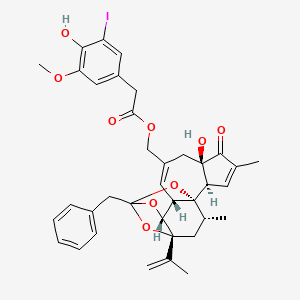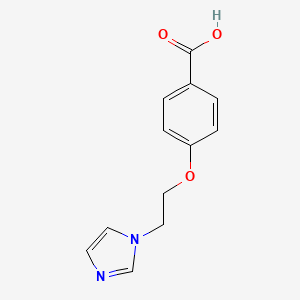
Dazoxiben
Übersicht
Beschreibung
Dazoxiben is an orally active thromboxane synthase inhibitor. It has shown significant clinical improvement in patients with Raynaud’s syndrome . The compound’s chemical formula is C12H12N2O3 and it has a molar mass of 232.239 g·mol−1 .
Wissenschaftliche Forschungsanwendungen
Dazoxiben hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird in Studien zur Thromboxansynthese und ihrer Hemmung verwendet.
Chemie: Es dient als Modellverbindung zur Untersuchung von Imidazol-Derivaten und deren Reaktionen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Thromboxan-A-Synthase hemmt, ein Enzym, das an der Synthese von Thromboxan A2 beteiligt ist, einer Verbindung, die die Thrombozytenaggregation und Vasokonstriktion fördert . Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Thromboxan A2, wodurch die Thrombozytenaggregation und Vasokonstriktion reduziert werden .
Wirkmechanismus
Target of Action
Dazoxiben primarily targets Thromboxane-A synthase , an enzyme involved in the synthesis of thromboxane . Thromboxane is a potent vasoconstrictor and platelet aggregator, playing a crucial role in blood clotting and cardiovascular function .
Mode of Action
As a Thromboxane-A synthase inhibitor , this compound binds to the enzyme and prevents it from catalyzing the conversion of prostaglandin H2 to thromboxane A2 . This inhibition disrupts the normal function of thromboxane, leading to changes in blood clotting and vascular response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the thromboxane synthesis pathway . By inhibiting Thromboxane-A synthase, this compound reduces the production of thromboxane A2, a key mediator in platelet aggregation and vasoconstriction .
Pharmacokinetics
As an orally active compound, it is likely absorbed through the gastrointestinal tract
Result of Action
The inhibition of thromboxane synthesis by this compound leads to a decrease in platelet aggregation and vasoconstriction . This can result in improved blood flow and a reduction in the risk of thrombotic events . It has shown significant clinical improvement in patients with Raynaud’s syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors Factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy.
Safety and Hazards
Safety data for Dazoxiben suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine praktische Synthese von Dazoxiben beginnt mit dem O-Chlorethylether von p-Hydroxybenzamid und verläuft durch Verdrängung mit Imidazol, um das Zwischenprodukt zu erhalten. Die Hydrolyse der Amidfunktion vervollständigt die Synthese von this compound . Eine andere vereinfachte Synthesemethode verwendet Imidazol, Methyl-4-hydroxybenzoat (das Konservierungsmittel Nipagin) und 1,2-Dibromethan .
Industrielle Produktionsmethoden
Die industriellen Produktionsmethoden für this compound sind in der öffentlichen Domäne nicht umfassend dokumentiert. Die oben genannten vereinfachten Synthesetechniken können für die industrielle Produktion hochskaliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dazoxiben unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Synthese umfasst die nukleophile aromatische Substitution.
Hydrolyse: Die Hydrolyse der Amidfunktion ist ein wichtiger Schritt in der Synthese.
Häufige Reagenzien und Bedingungen
Imidazol: Wird in der Verdrängungsreaktion verwendet.
O-Chlorethylether von p-Hydroxybenzamid: Ausgangsstoff für die Synthese.
1,2-Dibromethan: Wird in der vereinfachten Synthesemethode verwendet.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, wobei die Zwischenprodukte der O-Chlorethylether von p-Hydroxybenzamid und das Imidazol-Derivat sind .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiophen-Analoga von Dazoxiben: Diese Verbindungen sind hochselektive Thromboxan-A-Synthase-Inhibitoren und wurden zum Vergleich synthetisiert.
Andere Imidazol-Derivate: Dazu gehören verschiedene Imidazol-basierte Thromboxansynthase-Inhibitoren.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Hemmung der Thromboxan-A-Synthase und seiner klinischen Wirksamkeit bei der Behandlung des Raynaud-Syndroms . Seine Syntheseverfahren bieten auch einen bequemen Weg zur Herstellung der Verbindung .
Eigenschaften
IUPAC Name |
4-(2-imidazol-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZSYKGWHUSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74226-22-5 (hydrochloride) | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045639 | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78218-09-4, 103735-00-8 | |
| Record name | Dazoxiben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dazoxiben [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dazoxiben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03052 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dazoxiben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAZOXIBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dazoxiben?
A1: this compound selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].
Q2: What are the downstream effects of inhibiting TXA2 synthase?
A2: Inhibiting TXA2 synthase leads to several downstream effects:
- Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].
- Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].
- Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].
Q3: Does this compound affect platelet aggregation induced by all agonists?
A3: No. While this compound effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.
Q5: Has this compound demonstrated efficacy in animal models of thrombosis?
A5: Yes. In animal models, this compound has shown antithrombotic activity by:
- Prolonging the time to occlusion in electrically injured coronary arteries [].
- Reducing platelet deposition onto collagen-coated surfaces [, ].
- Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].
Q6: What are the limitations of using thromboxane synthase inhibitors like this compound as antithrombotic agents?
A6: While this compound shows promise in preclinical models, studies highlight limitations:
- Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].
- Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].
Q7: How does this compound compare to aspirin in terms of its effects on platelet aggregation and bleeding time?
A7: While both this compound and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:
- This compound: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].
- Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with this compound to enhance anti-aggregatory effects [, , ].
Q8: Has this compound proven effective in treating cardiovascular diseases in clinical trials?
A8: Clinical trials evaluating this compound for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



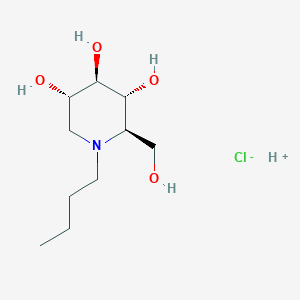
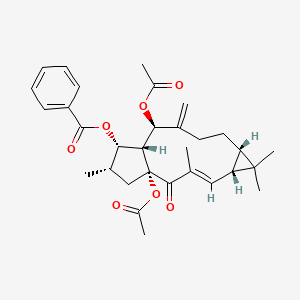
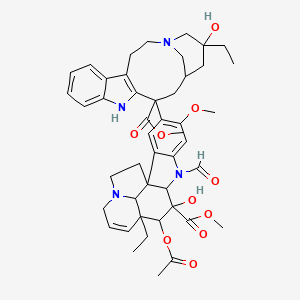






![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
